

Synthesis of Cilostazol from 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

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Compound of Interest

Compound Name: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

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Application Note & Protocol: Synthesis of Cilostazol

Topic: A Detailed Guide to the Synthesis of Cilostazol via Williamson Ether Synthesis from **5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole** and 6-Hydroxy-3,4-dihydroquinolin-2-one.

Abstract: This document provides a comprehensive protocol and scientific background for the synthesis of Cilostazol, a potent phosphodiesterase type 3 (PDE3) inhibitor used in the treatment of intermittent claudication.[1][2] The described method focuses on the O-alkylation of 6-hydroxy-3,4-dihydroquinolin-2-one with the key intermediate, **5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole**. We delve into the reaction mechanism, reagent roles, process optimization strategies, and detailed, field-proven protocols for synthesis, work-up, and purification. This guide is intended for researchers, chemists, and professionals in pharmaceutical development seeking a robust and well-understood pathway to high-purity Cilostazol.

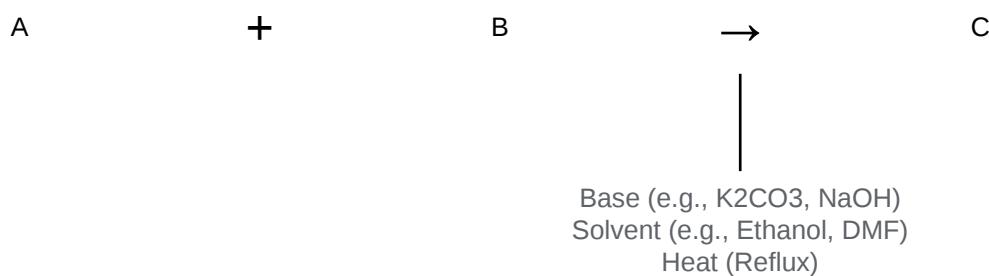
Introduction and Scientific Background

Cilostazol, chemically known as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, is a quinolinone derivative that exhibits antiplatelet and vasodilatory properties.[1][2] Its therapeutic efficacy stems from the selective inhibition of phosphodiesterase type 3 (PDE3), which leads to increased cyclic adenosine monophosphate (cAMP) levels in platelets and blood vessels.[1] This mechanism effectively prevents platelet aggregation and promotes

arterial vasodilation, making Cilostazol a cornerstone therapy for managing symptoms of peripheral vascular disease.[\[1\]](#)[\[2\]](#)

The synthesis route detailed herein is a widely adopted industrial method, valued for its efficiency and convergence. It is a classic example of a Williamson ether synthesis, a robust C-O bond-forming reaction. The core transformation involves the nucleophilic attack of a phenoxide ion, generated from 6-hydroxy-3,4-dihydroquinolin-2-one (6-HQ), on the electrophilic terminal carbon of the butyl chain of **5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole**.

Overall Reaction Scheme



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Caption: Overall synthetic scheme for Cilostazol.

Reagents and Mechanistic Roles

The success of the synthesis hinges on the careful selection and stoichiometry of the reagents. Each component has a critical function, and understanding these roles is key to optimizing the reaction for yield and purity.

| Reagent | Formula | M.W. | Role | Mechanistic Insight & Causality |
|---|--|--------|-----------------------|---|
| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | C ₁₁ H ₁₉ ClN ₄ | 242.75 | Alkylating Agent | <p>The primary electrophile. The terminal chlorine atom is a moderate leaving group, making the adjacent carbon susceptible to nucleophilic attack. This intermediate is itself synthesized from precursors like N-cyclohexyl-5-chloropentanamide.[3][4][5]</p> |
| 6-Hydroxy-3,4-dihydroquinolin-2-one (6-HQ) | C ₉ H ₉ NO ₂ | 163.17 | Nucleophile Precursor | <p>The phenolic hydroxyl group is weakly acidic. Upon deprotonation, it forms a potent nucleophilic phenoxide anion required for the SN2 reaction.</p> |
| Potassium Carbonate (K ₂ CO ₃) | K ₂ CO ₃ | 138.21 | Base | <p>A moderately strong inorganic base used to deprotonate the phenolic -OH</p> |

group of 6-HQ. Its use is common in polar solvents like DMF or alcohols. [6] Other bases like NaOH or KOH can also be employed.[6][7] [8]

| | | | | |
|----------------------------|----------------------------------|-------|---------|--|
| Ethanol (or other solvent) | C ₂ H ₅ OH | 46.07 | Solvent | Acts as the reaction medium, dissolving reactants to facilitate molecular collisions. The choice of solvent is critical; alcohols like ethanol or n-propanol are common.[1][9] DMF is also effective but can be harder to remove.[6] |
|----------------------------|----------------------------------|-------|---------|--|

| | | | | |
|--------------------------------|-----|--------|----------|--|
| Sodium Iodide (NaI) (Optional) | NaI | 149.89 | Catalyst | Used to accelerate the reaction via the in situ Finkelstein reaction.[10] The iodide ion displaces the chloride on the alkyl chain, forming a more |
|--------------------------------|-----|--------|----------|--|

reactive alkyl iodide intermediate. This is particularly effective in solvents like acetone where NaCl is insoluble, driving the equilibrium forward.[10][11]

Phase Transfer Catalyst (PTC)
(Optional)

e.g., Aliquat®
336

Catalyst

Employed in biphasic (e.g., toluene/water) systems. The PTC (a quaternary ammonium salt) transports the water-soluble phenoxide anion into the organic phase where the tetrazole reactant resides, enabling the reaction to occur at the interface.[12][13]

Detailed Synthesis Protocol

This protocol describes a robust and scalable laboratory procedure for the synthesis of Cilostazol. It consolidates best practices from multiple established methods.[1][6][14]

Materials & Equipment

- Glassware: 1 L three-neck round-bottom flask, reflux condenser, mechanical stirrer, thermometer/temperature probe, addition funnel, heating mantle.
- Reagents:
 - 6-Hydroxy-3,4-dihydroquinolin-2-one (6-HQ): 18.0 g (0.110 mol)
 - **5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole**: 29.6 g (0.122 mol, ~1.1 eq)
 - Potassium Carbonate (K_2CO_3), anhydrous: 38.5 g (0.279 mol)
 - Sodium Hydroxide (NaOH): 3.6 g (0.090 mol)
 - Ethanol (95%): ~800 mL
 - Deionized Water

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

- Apparatus Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with a nitrogen inlet), and thermometer. Ensure the system is dry and purged with an inert atmosphere like nitrogen.
- Reagent Charging: To the flask, add 6-Hydroxy-3,4-dihydroquinolin-2-one (18.0 g), **5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole** (29.6 g), potassium carbonate (38.5 g), sodium hydroxide (3.6 g), and 600 mL of ethanol.[1]
 - Expertise Note: A slight excess (~1.1 eq) of the alkylating agent is used to ensure complete consumption of the more valuable 6-HQ starting material. The combination of K_2CO_3 and NaOH provides a robust basic environment to ensure complete deprotonation of the phenol.
- Reaction: Begin stirring the mixture and heat it to reflux (approx. 78-80°C). Maintain a gentle reflux for 8-10 hours.

- Trustworthiness Note: The reaction progress should be monitored. A simple method is Thin-Layer Chromatography (TLC) using a mobile phase like ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the 6-HQ spot indicates reaction completion.
- Work-up and Crude Product Isolation:
 - After the reaction is complete, cool the mixture to approximately 50-60°C.
 - Add 600 g of deionized water to the reaction flask. Stir at reflux for another 30-40 minutes to dissolve inorganic salts.[\[1\]](#)
 - Turn off heating and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to 0-5°C.
 - A white solid (crude Cilostazol) will precipitate.
 - Collect the solid by vacuum filtration. Wash the filter cake thoroughly with ethanol (2 x 50 mL) and then with deionized water (2 x 50 mL) to remove residual salts and impurities.
- Purification (Recrystallization):
 - Transfer the crude solid to a clean flask.
 - Add a suitable solvent for recrystallization, such as methanol or ethanol, and heat until the solid completely dissolves.[\[8\]](#)[\[14\]](#)
 - Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
 - Filter the purified crystals, wash with a small amount of cold solvent, and dry under reduced pressure at 60-80°C to a constant weight.
 - Authoritative Grounding: An alternative high-purity purification involves creating an acid addition salt. The crude product can be dissolved in a solvent like THF and treated with an acid (e.g., sulfuric or oxalic acid) to precipitate a Cilostazol salt, leaving many impurities behind. The salt is then filtered and neutralized with a base (e.g., NaOH) to recover the highly purified free base form of Cilostazol.[\[15\]](#)[\[16\]](#)

Expected Results

- Yield: 85-95%
- Appearance: White crystalline solid
- Melting Point: 158-160°C[1]
- Purity (by HPLC): >99.5% (after purification)

Safety and Handling

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Reagent Hazards:
 - Sodium hydroxide and potassium carbonate are corrosive bases. Avoid contact with skin and eyes.
 - Ethanol is a flammable liquid. Perform the reaction in a well-ventilated fume hood away from ignition sources.
 - While the immediate reactants are moderately hazardous, it is critical to note that precursors for the tetrazole starting material, such as hydrazoic acid or trimethylsilyl azide, are highly toxic and potentially explosive.[3][17] Handle with extreme caution according to established safety protocols.
- Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The synthesis of Cilostazol from **5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole** and 6-hydroxy-3,4-dihydroquinolin-2-one is an efficient and high-yielding industrial process. The reaction proceeds via a Williamson ether synthesis, a fundamental transformation in organic chemistry. By carefully controlling parameters such as stoichiometry, choice of base, and solvent, and by implementing a robust purification strategy, Cilostazol can be consistently produced with high

purity suitable for pharmaceutical applications. The optional use of catalysts like sodium iodide or phase transfer agents can further optimize the reaction for speed and efficiency depending on the chosen solvent system.

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